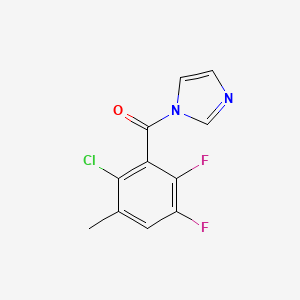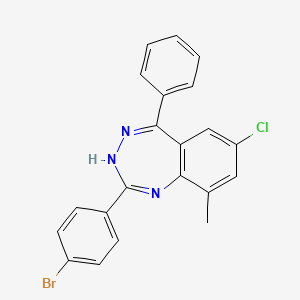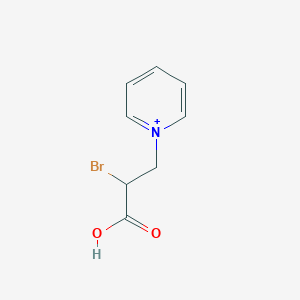![molecular formula C28H25N3O4S B15011095 N-benzyl-N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B15011095.png)
N-benzyl-N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-BENZYL-N-(2-{N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its versatile chemical properties. This compound finds applications in various scientific fields due to its unique molecular structure, combining features of sulfonamide and hydrazone chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-(2-{N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE generally begins with the preparation of the appropriate hydrazone intermediate. This involves the condensation of benzylamine with 2-hydroxybenzaldehyde under controlled conditions, forming the hydrazone linkage. The subsequent sulfonation reaction introduces the sulfonamide functionality, often using sulfonyl chloride in the presence of a base such as pyridine or triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound might involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and continuous flow synthesis techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-BENZYL-N-(2-{N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: : Leading to the formation of sulfone derivatives.
Reduction: : Potentially yielding the corresponding amine derivatives.
Substitution: : Particularly nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
Oxidation yields sulfone compounds, reduction leads to amine derivatives, and substitution reactions introduce various nucleophiles into the aromatic ring, diversifying its functional applications.
Aplicaciones Científicas De Investigación
N-BENZYL-N-(2-{N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is prominent in:
Chemistry: : As an intermediate in organic synthesis and a reagent in various chemical reactions.
Biology: : For studying enzyme inhibition due to its sulfonamide moiety.
Medicine: : As a potential lead compound in drug development, particularly in antimicrobial and anticancer research.
Industry: : Utilized in the production of dyes, pigments, and other functional materials.
Mecanismo De Acción
This compound exerts its effects through interactions with various molecular targets, primarily enzymes. The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in microorganisms, making it a potent antimicrobial agent. The hydrazone linkage can interact with specific proteins, affecting their function and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Comparing N-BENZYL-N-(2-{N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE with other sulfonamide and hydrazone compounds reveals its unique combination of functionalities. Similar compounds include:
N-(2-Hydroxybenzylidene)-4-methylbenzenesulfonamide: : Lacks the benzyl and hydrazone linkage.
N-Benzylidene-2-hydroxybenzenesulfonamide: : Simpler structure without additional functional groups.
Its uniqueness lies in its dual functional groups, making it versatile for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C28H25N3O4S |
|---|---|
Peso molecular |
499.6 g/mol |
Nombre IUPAC |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C28H25N3O4S/c1-21-15-17-24(18-16-21)36(34,35)31(20-22-9-3-2-4-10-22)26-13-7-6-12-25(26)28(33)30-29-19-23-11-5-8-14-27(23)32/h2-19,32H,20H2,1H3,(H,30,33)/b29-19+ |
Clave InChI |
FMNUGESGGRQWJO-VUTHCHCSSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)N/N=C/C4=CC=CC=C4O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NN=CC4=CC=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-4-(octyloxy)aniline](/img/structure/B15011014.png)
![3-(1,3-dihydro-2H-isoindol-2-yl)-N'-[(Z)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B15011018.png)

![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B15011032.png)
![(5E)-1-(2,3-dichlorophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15011034.png)
![[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl](pyridin-4-yl)methanone](/img/structure/B15011047.png)
![2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B15011057.png)
![1-[2-Isopropyl-3-(toluene-4-sulfonyl)-imidazolidin-1-yl]-ethanone](/img/structure/B15011058.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B15011070.png)
![4-fluoro-N-[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15011081.png)


![(2E)-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-methylhydrazinecarbothioamide](/img/structure/B15011103.png)
